
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a tetrahydrothiophene ring, a hydroxy group, and an iminopyridinyl group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing a thiol and an amine group, followed by oxidation to introduce the sulfone group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the iminopyridinyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism by which (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iminopyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(3R,4R)-3-Hydroxy-4-(4-aminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an amine group instead of an imine.
(3R,4R)-3-Hydroxy-4-(4-methylpyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with a methyl group instead of an imine.
Uniqueness: The presence of the iminopyridinyl group in (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide provides unique chemical reactivity and biological interactions compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
(3R,4R)-4-(4-iminopyridin-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C9H12N2O3S/c10-7-1-3-11(4-2-7)8-5-15(13,14)6-9(8)12/h1-4,8-10,12H,5-6H2/t8-,9-/m0/s1 |
Clave InChI |
NQNPLLJXMKUKGG-IUCAKERBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CS1(=O)=O)O)N2C=CC(=N)C=C2 |
SMILES canónico |
C1C(C(CS1(=O)=O)O)N2C=CC(=N)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
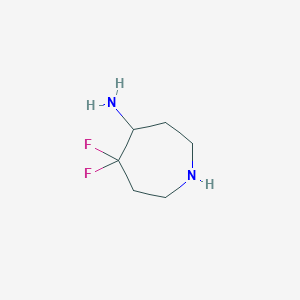

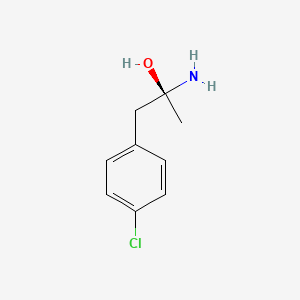
![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)

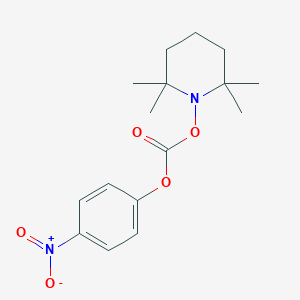
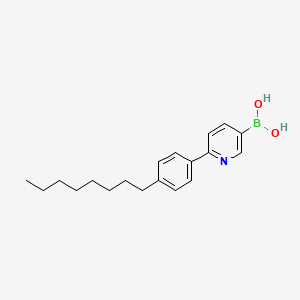
![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358329.png)
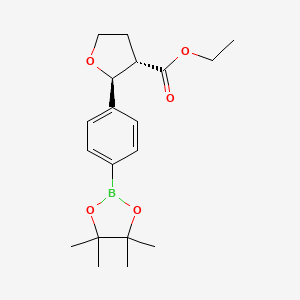

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)
